![molecular formula C11H18BrNO3 B3317577 Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate CAS No. 96551-92-7](/img/structure/B3317577.png)
Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H18BrNO3 . It has a molecular weight of 292.17 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a bromoacetyl group and a tert-butyl carboxylate group .Physical And Chemical Properties Analysis
Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate has a density of 1.382 g/cm3 at 20 °C and 760 mmHg . Its boiling point is 351.4°C at 760 mmHg .Scientific Research Applications
Chemical Synthesis
“Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 152665-75-3 . It is used in the synthesis of various other chemical compounds. The compound has a molecular weight of 292.17 .
Biological Activities
Derived compounds from “Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate” have shown a wide spectrum of biological activities . These include:
Antibacterial Activity: The derived compounds have shown antibacterial properties .
Antifungal Activity: They have also demonstrated antifungal properties .
Anticancer Activity: The derived compounds have been studied for their potential anticancer activities .
Antiparasitic Activity: Research has shown that these compounds may have antiparasitic properties .
Antihistamine Activity: The derived compounds have shown antihistamine activities .
Antidepressive Activities: These compounds have also been studied for their potential antidepressive activities .
Safety Information
The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to handle this compound with appropriate safety measures.
properties
IUPAC Name |
tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDOQGYAXYGUQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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